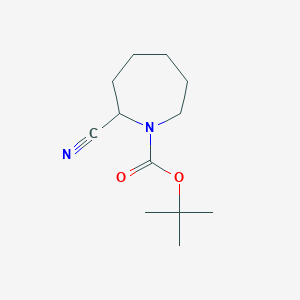

Tert-butyl 2-cyanoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-cyanoazepane-1-carboxylate is a chemical compound with the CAS Number: 153749-93-0 . It has a molecular weight of 224.3 and is typically stored at a temperature of 4°C . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 224.3 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Chromatographic Separation and Stereochemistry

Tert-butyl 2-cyanoazepane-1-carboxylate has been explored in the context of chiral separation. One study demonstrated the isolation and characterization of its enantiomer, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, using chiral supercritical fluid chromatography (Carry et al., 2013).

Tert-Butylating Reagents

The development of tert-butylating reagents is another application. For instance, the creation of 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) demonstrates a method for tert-butylation of alcohols and carboxylic acids, which is relevant to the modification and synthesis of compounds including this compound (Yamada et al., 2016).

Synthesis of Key Intermediates

In pharmaceutical research, compounds like this compound often serve as key intermediates. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural relative, was developed for producing a Rho–kinase inhibitor (Gomi et al., 2012).

Alkylation Reactions

This compound's derivatives have been used in alkylation reactions. For example, the use of tert-butyl acetate in the alkylation of acetates with alcohols and diols, catalyzed by iridium, showcases a method to create carboxylates (Iuchi et al., 2010).

Lithiation and Substitution Reactions

Lithiated derivatives of tert-butyl cyclopropanecarboxylates, including those related to this compound, have been studied for their reactions with various electrophiles. This research aids in understanding the behavior of these compounds in synthetic chemistry (Häner et al., 1986).

Bicyclic Amino Acid Esters Synthesis

The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, from this compound derivatives demonstrates its utility in creating complex organic structures (Moriguchi et al., 2014).

Safety and Hazards

The safety information for Tert-butyl 2-cyanoazepane-1-carboxylate includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

tert-butyl 2-cyanoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWDFCQVQPLIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)

![N-(2-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2783040.png)

![6-(2-Methoxy-5-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2783045.png)